molecular formula C23H18IN3O2S B2470450 (Z)-N-(4-iodophenyl)-2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)acetamide CAS No. 329795-75-7

(Z)-N-(4-iodophenyl)-2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)acetamide

Cat. No.: B2470450
CAS No.: 329795-75-7
M. Wt: 527.38
InChI Key: REIARYNNAKRYTP-RWEWTDSWSA-N
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Description

(Z)-N-(4-iodophenyl)-2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)acetamide is a useful research compound. Its molecular formula is C23H18IN3O2S and its molecular weight is 527.38. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Analysis

One significant application of compounds similar to (Z)-N-(4-iodophenyl)-2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)acetamide is in the field of crystallography. The crystal structures of related (oxothiazolidin-2-ylidene)acetamides have been studied, providing valuable insights into their molecular configurations and potential interactions (Galushchinskiy et al., 2017).

Antimicrobial Activity

These compounds have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives of thiazolidin-4-one have shown potential as antimicrobial agents against various bacteria and fungi (Baviskar et al., 2013). Similarly, novel N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides have been synthesized and demonstrated significant antimicrobial activity against different bacterial and fungal species (Incerti et al., 2017).

Anti-Inflammatory Activity

Some derivatives of this compound have been synthesized and assessed for their anti-inflammatory activity. For example, derivatives of N-(3-chloro-4-flurophenyl)-2-(4-oxo-2-thioxothiazolidin-3-yl) acetamides have shown significant anti-inflammatory effects in tests (Sunder & Maleraju, 2013).

Antioxidant Activity

These compounds have also been explored for their antioxidant properties. For instance, some derivatives have been evaluated and shown to possess excellent antioxidant activity, contributing to the understanding of their potential therapeutic uses (Čačić et al., 2010).

Xanthine Oxidase Inhibition

In the context of enzyme inhibition, certain derivatives have been found to inhibit xanthine oxidase effectively, a property that can be leveraged in medical treatments (Ranganatha et al., 2014).

Anti-Inflammatory and Antioxidant Combined

Some novel derivatives have been synthesized and evaluated for both their anti-inflammatory and antioxidant activities, showcasing their dual functional properties (Koppireddi et al., 2013).

Properties

IUPAC Name

N-(4-iodophenyl)-2-(4-oxo-3-phenyl-2-phenylimino-1,3-thiazolidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18IN3O2S/c24-16-11-13-18(14-12-16)25-21(28)15-20-22(29)27(19-9-5-2-6-10-19)23(30-20)26-17-7-3-1-4-8-17/h1-14,20H,15H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REIARYNNAKRYTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C2N(C(=O)C(S2)CC(=O)NC3=CC=C(C=C3)I)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18IN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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